Fingolimod Fingolimod Fingolimod is an orally available derivate of myriocin and sphingosine-1-phosphate receptor 1 (S1PR1, S1P1) modulator, with potential anti-inflammatory and immunomodulating activities. Upon oral administration, fingolimod, as a structural analogue of sphingosine, selectively targets and binds to S1PR1 on lymphocytes and causes transient receptor activation followed by S1PR1 internalization and degradation. This results in the sequestration of lymphocytes in lymph nodes. By preventing egress of lymphocytes. fingolimod reduces both the amount of circulating peripheral lymphocytes and the infiltration of lymphocytes into target tissues. This prevents a lymphocyte-mediated immune response and may reduce inflammation. S1PR1, a G-protein coupled receptor, plays a key role in lymphocyte migration from lymphoid tissues. Fingolimod also shifts macrophages to an anti-inflammatory M2 phenotype, and modulates their proliferation, morphology, and cytokine release via inhibition of the transient receptor potential cation channel, subfamily M, member 7 (TRPM7).
Fingolimod is an orally available immunomodulatory drug used to treat relapsing multiple sclerosis. Fingolimod is associated with transient serum enzyme elevations during therapy, but has not been linked to instances of clinically apparent liver injury with jaundice.
Fingolimod is an aminodiol that consists of propane-1,3-diol having amino and 2-(4-octylphenyl)ethyl substituents at the 2-position. It is a sphingosine 1-phosphate receptor modulator used for the treatment of relapsing-remitting multiple sclerosis. A prodrug, fingolimod is phosphorylated by sphingosine kinase to active metabolite fingolimod-phosphate, a structural analogue of sphingosine 1-phosphate. It has a role as an immunosuppressive agent, a prodrug, an antineoplastic agent, a sphingosine-1-phosphate receptor agonist and a CB1 receptor antagonist. It is an aminodiol and a primary amino compound. It is a conjugate base of a fingolimod(1+).
Brand Name: Vulcanchem
CAS No.: 162359-55-9
VCID: VC0528007
InChI: InChI=1S/C19H33NO2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22/h9-12,21-22H,2-8,13-16,20H2,1H3
SMILES: CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N
Molecular Formula: C19H33NO2
Molecular Weight: 307.5 g/mol

Fingolimod

CAS No.: 162359-55-9

Inhibitors

VCID: VC0528007

Molecular Formula: C19H33NO2

Molecular Weight: 307.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Fingolimod - 162359-55-9

CAS No. 162359-55-9
Product Name Fingolimod
Molecular Formula C19H33NO2
Molecular Weight 307.5 g/mol
IUPAC Name 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol
Standard InChI InChI=1S/C19H33NO2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22/h9-12,21-22H,2-8,13-16,20H2,1H3
Standard InChIKey KKGQTZUTZRNORY-UHFFFAOYSA-N
SMILES CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N
Canonical SMILES CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N
Appearance Solid powder
Boiling Point 479.5
Melting Point 102-107
Description Fingolimod is an orally available derivate of myriocin and sphingosine-1-phosphate receptor 1 (S1PR1, S1P1) modulator, with potential anti-inflammatory and immunomodulating activities. Upon oral administration, fingolimod, as a structural analogue of sphingosine, selectively targets and binds to S1PR1 on lymphocytes and causes transient receptor activation followed by S1PR1 internalization and degradation. This results in the sequestration of lymphocytes in lymph nodes. By preventing egress of lymphocytes. fingolimod reduces both the amount of circulating peripheral lymphocytes and the infiltration of lymphocytes into target tissues. This prevents a lymphocyte-mediated immune response and may reduce inflammation. S1PR1, a G-protein coupled receptor, plays a key role in lymphocyte migration from lymphoid tissues. Fingolimod also shifts macrophages to an anti-inflammatory M2 phenotype, and modulates their proliferation, morphology, and cytokine release via inhibition of the transient receptor potential cation channel, subfamily M, member 7 (TRPM7).
Fingolimod is an orally available immunomodulatory drug used to treat relapsing multiple sclerosis. Fingolimod is associated with transient serum enzyme elevations during therapy, but has not been linked to instances of clinically apparent liver injury with jaundice.
Fingolimod is an aminodiol that consists of propane-1,3-diol having amino and 2-(4-octylphenyl)ethyl substituents at the 2-position. It is a sphingosine 1-phosphate receptor modulator used for the treatment of relapsing-remitting multiple sclerosis. A prodrug, fingolimod is phosphorylated by sphingosine kinase to active metabolite fingolimod-phosphate, a structural analogue of sphingosine 1-phosphate. It has a role as an immunosuppressive agent, a prodrug, an antineoplastic agent, a sphingosine-1-phosphate receptor agonist and a CB1 receptor antagonist. It is an aminodiol and a primary amino compound. It is a conjugate base of a fingolimod(1+).
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 2-amino-2-(2-(4-octylphenyl)ethyl)-1,3-propanediol hydrochloride
fingolimod
fingolimod hydrochloride
FTY 720
FTY-720
FTY720
Gilenia
gilenya
Reference 1: Ward MD, Jones DE, Goldman MD. Overview and safety of fingolimod hydrochloride use in patients with multiple sclerosis. Expert Opin Drug Saf. 2014 Jul;13(7):989-98. doi: 10.1517/14740338.2014.920820. Review. PubMed PMID: 24935480.
2: Derfuss T, Bergvall NK, Sfikas N, Tomic DL. Efficacy of fingolimod in patients with highly active relapsing-remitting multiple sclerosis. Curr Med Res Opin. 2015;31(9):1687-91. doi: 10.1185/03007995.2015.1067191. Epub 2015 Aug 20. PubMed PMID: 26121423.
3: Cruz VT, Fonseca J. Central effects of fingolimod. Rev Neurol. 2014 Aug 1;59(3):121-8. Review. English, Spanish. PubMed PMID: 25030072.
4: Fox E, Edwards K, Burch G, Wynn DR, LaGanke C, Crayton H, Hunter SF, Huffman C, Kim E, Pestreich L, McCague K, Barbato L; EPOC study investigators. Outcomes of switching directly to oral fingolimod from injectable therapies: Results of the randomized, open-label, multicenter, Evaluate Patient OutComes (EPOC) study in relapsing multiple sclerosis. Mult Scler Relat Disord. 2014 Sep;3(5):607-19. doi: 10.1016/j.msard.2014.06.005. Epub 2014 Jul 4. PubMed PMID: 26265273.
5: Hersh CM, Hara-Cleaver C, Rudick RA, Cohen JA, Bermel RA, Ontaneda D. Experience with fingolimod in clinical practice. Int J Neurosci. 2015;125(9):678-85. doi: 10.3109/00207454.2014.969839. Epub 2014 Oct 29. PubMed PMID: 25271798; PubMed Central PMCID: PMC4414718.
6: Camm J, Hla T, Bakshi R, Brinkmann V. Cardiac and vascular effects of fingolimod: mechanistic basis and clinical implications. Am Heart J. 2014 Nov;168(5):632-44. doi: 10.1016/j.ahj.2014.06.028. Epub 2014 Jul 11. Review. PubMed PMID: 25440790.
7: Karlsson G, Francis G, Koren G, Heining P, Zhang X, Cohen JA, Kappos L, Collins W. Pregnancy outcomes in the clinical development program of fingolimod in multiple sclerosis. Neurology. 2014 Feb 25;82(8):674-80. doi: 10.1212/WNL.0000000000000137. Epub 2014 Jan 24. PubMed PMID: 24463630; PubMed Central PMCID: PMC3945658.
8: Francis G, Kappos L, O'Connor P, Collins W, Tang D, Mercier F, Cohen JA. Temporal profile of lymphocyte counts and relationship with infections with fingolimod therapy. Mult Scler. 2014 Apr;20(4):471-80. doi: 10.1177/1352458513500551. Epub 2013 Aug 15. PubMed PMID: 23950550.
9: Sanford M. Fingolimod: a review of its use in relapsing-remitting multiple sclerosis. Drugs. 2014 Aug;74(12):1411-33. doi: 10.1007/s40265-014-0264-y. Review. PubMed PMID: 25063048.
10: Vanoli E, Pentimalli F, Botto G. Vagomimetic effects of fingolimod: physiology and clinical implications. CNS Neurosci Ther. 2014 Jun;20(6):496-502. doi: 10.1111/cns.12283. Review. PubMed PMID: 24836740; PubMed Central PMCID: PMC4204275.
11: Simula S, Laitinen T, Laitinen TM, Tarkiainen T, Hartikainen JE, Hartikainen P. Effects of Three Months Fingolimod Therapy on Heart Rate. J Neuroimmune Pharmacol. 2015 Dec;10(4):651-4. doi: 10.1007/s11481-015-9619-8. Epub 2015 Jun 20. PubMed PMID: 26092537.
12: Bermel RA, Hashmonay R, Meng X, Randhawa S, von Rosenstiel P, Sfikas N, Kantor D. Fingolimod first-dose effects in patients with relapsing multiple sclerosis concomitantly receiving selective serotonin-reuptake inhibitors. Mult Scler Relat Disord. 2015 May;4(3):273-80. doi: 10.1016/j.msard.2015.04.002. Epub 2015 Apr 13. PubMed PMID: 26008945.
13: Efstathopoulos P, Kourgiantaki A, Karali K, Sidiropoulou K, Margioris AN, Gravanis A, Charalampopoulos I. Fingolimod induces neurogenesis in adult mouse hippocampus and improves contextual fear memory. Transl Psychiatry. 2015 Nov 24;5:e685. doi: 10.1038/tp.2015.179. PubMed PMID: 26795749; PubMed Central PMCID: PMC5545691.
14: Ziemssen T, Kern R, Cornelissen C. The PANGAEA study design - a prospective, multicenter, non-interventional, long-term study on fingolimod for the treatment of multiple sclerosis in daily practice. BMC Neurol. 2015 Jun 18;15:93. doi: 10.1186/s12883-015-0342-0. PubMed PMID: 26084334; PubMed Central PMCID: PMC4472406.
15: DiMarco JP, O'Connor P, Cohen JA, Reder AT, Zhang-Auberson L, Tang D, Collins W, Kappos L. First-dose effects of fingolimod: Pooled safety data from three phase 3 studies. Mult Scler Relat Disord. 2014 Sep;3(5):629-38. doi: 10.1016/j.msard.2014.05.005. Epub 2014 Jun 17. PubMed PMID: 26265275.
16: David OJ, Pryce M, Meiser K, Picard F, Emotte C, Kobalava Z, Moiseev V, Schmouder R. Pharmacokinetics of fingolimod and metabolites in subjects with severe renal impairment: An open-label, single-dose, parallel-group study. Int J Clin Pharmacol Ther. 2015 Oct;53(10):847-54. doi: 10.5414/CP202356. PubMed PMID: 26308173.
17: Tanasescu R, Constantinescu CS. Pharmacokinetic evaluation of fingolimod for the treatment of multiple sclerosis. Expert Opin Drug Metab Toxicol. 2014 Apr;10(4):621-30. doi: 10.1517/17425255.2014.894019. Epub 2014 Mar 1. Review. PubMed PMID: 24579791.
18: Montalban X, Comi G, Antel J, O'Connor P, de Vera A, Cremer M, Sfikas N, von Rosenstiel P, Kappos L. Long-term results from a phase 2 extension study of fingolimod at high and approved dose in relapsing multiple sclerosis. J Neurol. 2015 Dec;262(12):2627-34. doi: 10.1007/s00415-015-7834-0. Epub 2015 Sep 4. PubMed PMID: 26338810.
19: Zhang J, Zhang ZG, Li Y, Ding X, Shang X, Lu M, Elias SB, Chopp M. Fingolimod treatment promotes proliferation and differentiation of oligodendrocyte progenitor cells in mice with experimental autoimmune encephalomyelitis. Neurobiol Dis. 2015 Apr;76:57-66. doi: 10.1016/j.nbd.2015.01.006. Epub 2015 Feb 11. PubMed PMID: 25680941.
20: Li YJ, Chang GQ, Liu Y, Gong Y, Yang C, Wood K, Shi FD, Fu Y, Yan Y. Fingolimod alters inflammatory mediators and vascular permeability in intracerebral hemorrhage. Neurosci Bull. 2015 Dec;31(6):755-62. doi: 10.1007/s12264-015-1532-2. Epub 2015 May 10. PubMed PMID: 25958190; PubMed Central PMCID: PMC5563722.
PubChem Compound 107970
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator